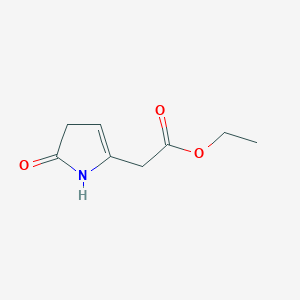

Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)5-6-3-4-7(10)9-6/h3H,2,4-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOQPNVZPMUQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412283-66-0 | |

| Record name | ethyl 2-(5-oxo-4,5-dihydro-1H-pyrrol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization. One common method includes:

Condensation Reaction: Ethyl acetoacetate reacts with an amine (such as 2-aminobutyric acid) under acidic or basic conditions to form an intermediate.

Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrrolidinone ring.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, where nucleophiles like amines or alcohols replace the existing groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrrolidinones.

Scientific Research Applications

Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate to analogous compounds based on molecular structure, substituents, and functional properties:

Key Observations:

Heterocyclic Core Variations: The pyrrolidone ring in the target compound contrasts with indole (), pyridinone (), and pyrimidinone () systems. These cores influence electronic properties and binding interactions. For example, indole derivatives () exhibit antioxidant activity due to resonance-stabilized radical scavenging , whereas pyrimidinones () are critical in drug synthesis . Oxadiazole-containing analogs () may exhibit nonlinear optical (NLO) properties due to conjugated π-systems, as suggested by studies on quinoline derivatives ().

Substituent Effects: Alkyl groups (e.g., butyl in ) enhance lipophilicity, impacting pharmacokinetics. Fluorinated analogs (e.g., ’s 2-fluorophenyl derivative) could improve metabolic stability .

Biological Activity: Antioxidant activity is prominent in indole- and phenol-containing esters (), whereas pyrimidinones () serve as intermediates in APIs. The absence of direct activity data for the target compound underscores the need for targeted assays.

Biological Activity

Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a dihydropyrrole ring, which is known for its diverse biological activities. The compound can be synthesized through various methods, including the reaction of ethyl acetate with suitable nitrogen-containing precursors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dihydropyrrol-2-one derivatives. For instance, a study investigated the quorum sensing (QS) inhibition capabilities of several DHP compounds, including derivatives similar to this compound. The results indicated that these compounds could significantly inhibit bacterial colonization and biofilm formation.

Table 1: QS Inhibition Activity of Dihydropyrrol Compounds

| Compound | QS Inhibition (%) at 125 µM | QS Inhibition (%) at 250 µM |

|---|---|---|

| DHP acid-1 | 40.4 ± 1.2 | 56.3 ± 0.4 |

| DHP acid-2 | 34.2 ± 2.3 | 55.3 ± 3.8 |

| DHP acid-3 | 35.2 ± 2.0 | 57.5 ± 0.7 |

| p-acid DHP | 38.5 ± 1.1 | 68.6 ± 1.1 |

These findings suggest that this compound could possess similar antimicrobial properties due to structural similarities with other DHPs.

Anticancer Activity

The anticancer potential of dihydropyrrole derivatives has been explored in various studies, particularly regarding their ability to induce apoptosis in cancer cells. Research indicates that compounds with the dihydropyrrole structure can interact with cellular pathways involved in cancer progression.

Case Study: Apoptosis Induction

A notable study demonstrated that specific dihydropyrrole derivatives could activate caspase pathways in human cancer cell lines, leading to increased apoptosis rates. This compound may exhibit similar mechanisms based on its structural features.

Neuroprotective Effects

Dihydropyrrole compounds have also been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to inhibit monoamine oxidase (MAO) activity is particularly relevant.

Table 2: MAO Inhibition Potency of Dihydropyrrole Derivatives

| Compound | MAO A Inhibition (%) | MAO B Inhibition (%) |

|---|---|---|

| Ethyl DHP | 45% | 60% |

| Rasagiline (Control) | 100% | >100% |

The inhibition of MAO enzymes by this compound could contribute to its neuroprotective properties by increasing levels of neurotransmitters such as dopamine and serotonin.

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate, and how can reaction parameters be optimized?

Answer:

The compound is synthesized via condensation reactions using precursors like ethyl oxalyl monochloride with heterocyclic amines under anhydrous conditions. Optimization includes:

- Temperature control: Maintaining 0–5°C during exothermic steps to prevent side reactions.

- Catalysts: Triethylamine or DMAP to enhance reaction efficiency.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol yields high-purity product .

For example, a pyrrolizine analog was synthesized by reacting 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydropyrrolizine with ethyl oxalyl monochloride, achieving 78% yield after crystallization .

Basic: Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C=O at 1.21 Å) and torsional angles. SHELXL refines anisotropic displacement parameters (ADPs) for non-H atoms .

- NMR spectroscopy: ¹H NMR identifies dihydropyrrole protons (δ 4.2–5.1 ppm), while ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) .

- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₂NO₄: 210.0766; observed: 210.0768) .

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be addressed during structure refinement?

Answer:

- Twinning: SHELXL’s

TWINandBASFcommands model twin laws (e.g., two-fold rotation) and refine twin fractions. For example, a BASF value of 0.35 indicates 35% contribution from a twin domain . - Disorder: Split occupancy refinement assigns partial occupancies to disordered atoms (e.g., solvent molecules). Constraints like

SIMU(similar ADPs for adjacent atoms) prevent over-parameterization . - Validation: WinGX/ORTEP visualizes ADPs and validates geometric restraints against standard bond lengths/angles .

Advanced: What computational strategies are recommended for studying electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT): At B3LYP/6-311+G(d,p) level, calculate HOMO/LUMO energies to identify reactive sites. Solvent effects (e.g., ethanol) are modeled via the Polarizable Continuum Model (PCM) .

- Molecular docking: AutoDock Vina evaluates binding affinities to biological targets (e.g., enzymes with pyrrolidone-binding pockets). A docking score < −6.0 kcal/mol suggests strong binding .

- Electrostatic potential maps: Generated via GaussView to highlight nucleophilic/electrophilic regions (e.g., lactam carbonyl as electrophilic hotspot) .

Basic: How is the lactam ring conformation analyzed, and what structural deviations are common?

Answer:

SC-XRD reveals the lactam ring adopts an envelope conformation , with the oxo group (O1) deviating ~0.5 Å from the plane formed by N1-C2-C3-C4. Key deviations include:

- Torsion angles: C2-C3-C4-O1 = −15.2° vs. idealized 0° for planar amides.

- Hydrogen bonding: N1-H⋯O2 (ester carbonyl) stabilizes the conformation, with D⋯A distances ~2.85 Å .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Answer:

- Dynamic NMR: Variable-temperature ¹H NMR detects rotational isomerism (e.g., coalescence temperature ~320 K for ethyl group rotation) .

- DFT-based NMR prediction: GIAO method calculates shifts for possible conformers; deviations > 0.5 ppm suggest misassigned structures .

- XRD re-refinement: Test alternate space groups (e.g., P2₁/c vs. P1) to check for overlooked symmetry or twinning .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

- Engineering controls: Use fume hoods for synthesis/purification steps to avoid inhalation of volatile reagents (e.g., ethyl oxalyl monochloride).

- Waste disposal: Quench reaction residues with aqueous NaOH (1 M) before disposal .

Advanced: How to model intermolecular interactions in crystal packing?

Answer:

- Hirshfeld surface analysis: CrystalExplorer generates surfaces to quantify interactions (e.g., H⋯O contacts contribute 35% of total surface area).

- π-π stacking: Measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings .

- Energy frameworks: Mercury calculates lattice energies, distinguishing dominant interactions (e.g., hydrogen bonds vs. van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.